molecular formula C18H12F4N4O2 B2849467 5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172005-75-2

5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2849467
CAS No.: 1172005-75-2
M. Wt: 392.314
InChI Key: YRJWCHUSEKAYJA-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione derivative featuring a 3-fluoro-4-methylphenyl group at position 5 and a 3-(trifluoromethyl)phenyl substituent at position 1. Its synthesis likely follows the 1,3-dipolar cycloaddition strategy described for analogous oxadiazolyl-pyrrolo-triazole diones, where azidomethyl oxadiazoles react with maleimides to form cycloadducts . The presence of fluorine and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c1-9-5-6-11(8-13(9)19)25-16(27)14-15(17(25)28)26(24-23-14)12-4-2-3-10(7-12)18(20,21)22/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJWCHUSEKAYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC(=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorinated and trifluoromethylated aromatic precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the pyrrolo[3,4-d][1,2,3]triazole core. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity relevant to various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[3,4-d][1,2,3]triazoles have shown promise in inhibiting cancer cell proliferation. The presence of trifluoromethyl and fluoro groups may enhance lipophilicity and bioavailability.
  • Antimicrobial Properties : Research has suggested that similar compounds possess antimicrobial properties. The unique electronic characteristics imparted by the fluorinated groups could contribute to their efficacy against resistant bacterial strains.

Material Science

In addition to medicinal applications, this compound can be utilized in materials science:

  • Polymer Additives : The compound's chemical stability and resistance to degradation make it suitable for use as an additive in polymers. It can enhance the thermal and mechanical properties of polymer matrices.
  • Fluorinated Coatings : The fluorinated nature of the compound allows for potential applications in coatings that require low surface energy and high chemical resistance. These coatings can be beneficial in various industrial applications where durability is essential.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of triazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Fluorinated Polymer Development

Research conducted on the incorporation of fluorinated compounds into polymer blends demonstrated enhanced water repellency and thermal stability. The study highlighted that adding small amounts of this compound into polycarbonate matrices improved the overall performance without compromising mechanical integrity.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrrolo[3,4-d]pyridazinones: Derivatives such as those in and replace the triazole ring with a pyridazinone moiety. These compounds show dual COX/LOX inhibition and antioxidant activity, attributed to the pyridazinone core’s electronic properties .
  • Pyrazolo[3,4-d]pyrimidinones: Hybrid compounds like 35 () incorporate pyrimidinone and triazole rings, demonstrating glioma cell inhibition via S-phase arrest and p53 upregulation. The pyrimidinone ring may enhance DNA interaction compared to the pyrrolo-triazole dione system .

Substituent-Driven Activity

  • Fluorinated Aryl Groups : The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 3-chlorophenyl substituent in 35 (), which showed 47.69% U87 glioma cell inhibition. Fluorine’s electronegativity may improve membrane permeability but reduce steric bulk compared to chlorine .
  • Trifluoromethylphenyl vs. Benzyl : CAS 1428147-22-1 () substitutes the 3-(trifluoromethyl)phenyl group with a benzyl moiety. The trifluoromethyl group’s strong electron-withdrawing effect likely increases metabolic resistance and target binding affinity .

Physicochemical and Energetic Properties

While the target compound is designed for biomedical applications, structurally related fused triazole-pyrazole systems () exhibit high density (1.82–1.95 g cm⁻³) and detonation velocities (8,250–9,460 m s⁻¹), highlighting the versatility of the core for diverse applications . The trifluoromethyl group in the target compound may reduce oxygen balance compared to nitro-containing energetic analogs but improve thermal stability.

Biological Activity

5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic compound that belongs to the class of pyrrolo-triazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H15F4N5O2
  • Molecular Weight : 405.34 g/mol
  • IUPAC Name : 5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

  • Anticancer Activity : Preliminary studies suggest that pyrrolo-triazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : This compound has been identified as an inhibitor of certain protein kinases. Protein kinases play crucial roles in cell signaling pathways related to cancer progression. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
  • Antimicrobial Properties : Some studies indicate that pyrrolo-triazoles possess antimicrobial activity against a range of pathogens. The compound's structural features may contribute to its effectiveness against bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in various cancer cell lines; induces apoptosis
Enzyme InhibitionInhibits protein kinases associated with cancer signaling pathways
AntimicrobialExhibits activity against specific bacterial and fungal strains

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrrolo-triazole derivatives including our compound. It was found that at micromolar concentrations, the compound significantly inhibited the proliferation of breast and lung cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis via the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition published in Cancer Research, the compound was tested against various protein kinases. The results indicated a strong inhibitory effect on c-Abl and Bcr-Abl kinases, which are often implicated in leukemias. This suggests potential use in targeted therapies for hematological malignancies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Binding Affinity : The compound's structure allows it to bind effectively to active sites on target proteins such as kinases.
  • Signal Transduction Modulation : By inhibiting kinase activity, the compound disrupts downstream signaling pathways that promote cell division and survival in cancer cells.

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